molecular formula C19H18BrN3O B297136 5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B297136
M. Wt: 384.3 g/mol
InChI Key: XTJURNFZJKELIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as BMDP and belongs to the class of pyrazoloquinazolines.

Mechanism of Action

The mechanism of action of BMDP is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II and HDAC6. BMDP has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
BMDP has been found to exhibit a number of biochemical and physiological effects. In vitro studies have shown that BMDP can inhibit the growth of cancer cells and fungi. BMDP has also been found to reduce inflammation in animal models of inflammation. In addition, BMDP has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BMDP in lab experiments is its versatility. BMDP has been found to exhibit a wide range of biological activities, making it a useful tool in a variety of research fields. However, one of the limitations of using BMDP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on BMDP. One area of interest is the development of BMDP derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BMDP's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BMDP and its potential therapeutic applications.

Synthesis Methods

The synthesis of BMDP involves the reaction of 5-bromo-2-methoxyaniline with 2,9-dimethyl-1,10-phenanthroline-4,5-dione in the presence of sodium hydride. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and acetic acid. The final product is obtained by purification through column chromatography.

Scientific Research Applications

BMDP has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development. Some of the potential therapeutic applications of BMDP include its use as an anticancer agent, antifungal agent, and anti-inflammatory agent. BMDP has also shown potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H18BrN3O/c1-11-4-6-16-14(8-11)17-9-12(2)22-23(17)19(21-16)15-10-13(20)5-7-18(15)24-3/h4-10,19,22H,1-3H3

InChI Key

XTJURNFZJKELIJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)OC)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)OC)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC(=C4)Br)OC)C

Origin of Product

United States

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